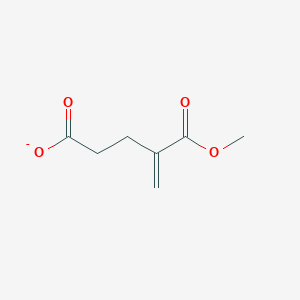

4-(Methoxycarbonyl)pent-4-enoate

Description

Properties

CAS No. |

122270-87-5 |

|---|---|

Molecular Formula |

C7H9O4- |

Molecular Weight |

157.14 g/mol |

IUPAC Name |

4-methoxycarbonylpent-4-enoate |

InChI |

InChI=1S/C7H10O4/c1-5(7(10)11-2)3-4-6(8)9/h1,3-4H2,2H3,(H,8,9)/p-1 |

InChI Key |

BVHFJNZRTZHRQK-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C(=C)CCC(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-(Methoxycarbonyl)pent-4-enoate and Analogous Compounds

- Ethyl pent-4-enoate (CAS 1968-40-7) is a simpler analog lacking the methoxycarbonyl group, resulting in lower polarity and distinct chromatographic retention (RT: 4.65, AI: 884, KI: 888) .

- Methyl 2-diazo-4-(4-(trifluoromethyl)phenyl)pent-4-enoate incorporates a diazo (–N₂) group and a trifluoromethylphenyl (–CF₃Ph) substituent, enhancing its reactivity in cyclopropanation or cross-coupling reactions .

Physical and Chemical Properties

- Ethyl pent-4-enoate exhibits a molecular weight of 128 g/mol and volatility suitable for gas chromatography .

- Sodium 4-(methoxycarbonyl)phenolate exists as a white powder with high thermal stability, attributed to its ionic lattice structure .

- Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate is a crystalline solid with a nitro group that enhances its electron-withdrawing capacity, making it reactive in nucleophilic substitutions .

Q & A

Q. What spectroscopic methods are most effective for characterizing 4-(Methoxycarbonyl)pent-4-enoate, and how should they be implemented?

Methodological Answer:

- FT-IR Spectroscopy : Analyze functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹, alkene C=C stretch at ~1600–1680 cm⁻¹) to confirm structural motifs .

- NMR Spectroscopy : Use H NMR to identify proton environments (e.g., methoxy protons at δ ~3.7–3.9 ppm, alkene protons at δ ~5.0–6.0 ppm) and C NMR to assign carbonyl carbons (e.g., ester carbonyl at δ ~165–175 ppm).

- GC-MS : Quantify purity and verify molecular ion peaks (e.g., molecular weight 156.22 g/mol) using electron ionization modes, referencing retention times from analogs like ethyl pent-4-enoate .

Q. What are the recommended storage conditions for this compound to ensure stability?

Methodological Answer:

Q. How can researchers optimize the synthesis yield of this compound using common reagents?

Methodological Answer:

- Reaction Design : Employ esterification of pent-4-enoic acid with methyl chloroformate in anhydrous dichloromethane, using pyridine as a base to scavenge HCl.

- Catalysis : Optimize reaction time and temperature (e.g., 0–25°C for 12–24 hours) to minimize side reactions. Monitor progress via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Toxicity Data : Although no carcinogenicity is reported for analogs, adhere to NOEL (No Observed Effect Level) guidelines (e.g., 300 mg/kg in rabbits) and follow OECD Test Guideline 414 for developmental toxicity assessments .

Advanced Research Questions

Q. How can computational methods like HOMO-LUMO analysis predict the reactivity of this compound in organic synthesis?

Methodological Answer:

- Software Tools : Use Gaussian or ORCA for DFT calculations to determine HOMO (electron-rich regions) and LUMO (electron-deficient sites). For example, the alkene moiety may act as a nucleophile in Michael additions based on HOMO localization .

- NBO Analysis : Evaluate charge distribution to predict regioselectivity in reactions (e.g., electrophilic attack at the β-carbon of the ester group) .

Q. What methodologies resolve discrepancies in crystallographic data during the structure determination of this compound?

Methodological Answer:

- Refinement Software : Use SHELXL for small-molecule refinement. For twinned crystals, apply the TWIN/BASF commands to model overlapping lattices.

- Validation Tools : Cross-validate with PLATON to check for missed symmetry or disorder. Address outliers in residual density maps by re-examizing hydrogen bonding networks .

Q. How do conformational analyses using programs like SHELX contribute to understanding the stereochemistry of this compound?

Methodological Answer:

- Torsion Angle Analysis : Use SHELXPRO to analyze dihedral angles (e.g., C-O-C=O torsion) and compare with energy-minimized conformers from molecular mechanics (MMFF94).

- Synchrotron Data : High-resolution data (d-spacing < 0.8 Å) can resolve rotational disorder in the methoxy group, as seen in phenylboronic acid analogs .

Q. What strategies resolve discrepancies in crystallographic data during the structure determination of this compound?

Methodological Answer:

- Refinement Software : Use SHELXL for small-molecule refinement. For twinned crystals, apply the TWIN/BASF commands to model overlapping lattices.

- Validation Tools : Cross-validate with PLATON to check for missed symmetry or disorder. Address outliers in residual density maps by re-examizing hydrogen bonding networks .

Q. What in silico approaches are used to design analogs of this compound with enhanced biological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen analogs against target proteins (e.g., cyclooxygenase-2). Prioritize compounds with lower binding energies (< -8 kcal/mol).

- QSAR Modeling : Train models on datasets of similar esters to predict bioactivity (e.g., IC₅₀ values for enzyme inhibition) using descriptors like logP and polar surface area .

Q. What methodologies are employed to assess the reproductive toxicity of this compound derivatives?

Methodological Answer:

- OECD Guidelines : Conduct prenatal developmental toxicity studies (Test Guideline 414) in rabbits at doses of 3–300 mg/kg/day. Monitor maternal weight gain, fetal viability, and teratogenicity .

- Histopathology : Examine placental and fetal tissues for abnormalities, comparing with control groups using ANOVA (p < 0.05 significance threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.